4-Methyl-2-phenylquinazoline is classified as a quinazoline derivative, which is a bicyclic compound containing a quinazoline moiety. It is synthesized primarily from readily available starting materials, often involving the condensation of 2-aminoarylcarbonyl compounds with aldehydes in the presence of ammonium acetate. This compound can be found in scientific literature focusing on synthetic methodologies and biological applications, highlighting its relevance in pharmaceutical research .
The synthesis of 4-methyl-2-phenylquinazoline can be achieved through various methods, with one notable approach being a one-pot reaction involving 2-aminoacetophenone and benzaldehyde. The general procedure involves:
The synthesis can also be optimized using alternative methods such as catalytic reactions involving various Lewis acids or transition metals, providing a more efficient pathway to obtain higher yields and purities of the desired product .
The molecular formula of 4-methyl-2-phenylquinazoline is . Its structure features:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) indicates characteristic peaks that help confirm its structure:
4-Methyl-2-phenylquinazoline can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the quinazoline structure to enhance biological activity or tailor properties for specific applications.
The mechanism of action for compounds like 4-methyl-2-phenylquinazoline often involves interaction with biological targets such as enzymes or receptors. For instance, studies have shown that quinazoline derivatives can act as inhibitors for certain kinases involved in cancer pathways.
The proposed mechanism typically includes:
Quantitative data from assays indicate varying degrees of potency depending on structural modifications made to the base quinazoline scaffold .
Relevant analyses include:
4-Methyl-2-phenylquinazoline has several scientific applications:
The actinobacterium Streptomyces sp. GS DV232, isolated from the leaves of Filipendula palmata (a Traditional Chinese Medicine plant), represents the first documented microbial source of 4-methyl-2-phenylquinazoline. This strain was taxonomically classified as closely related to Streptomyces zaomyceticus or Streptomyces venezuelae through 16S rDNA analysis. Cultivated in liquid media, the strain produced 4-methyl-2-phenylquinazoline as its primary secondary metabolite, with an isolation yield of 2 mg/L. Structural elucidation was achieved through high-resolution mass spectrometry (HRESI-MS; [M+H]⁺ m/z 160.08692, molecular formula C₉H₉N₃) and nuclear magnetic resonance (NMR) spectroscopy. Key NMR signals included a methyl group resonance at 2.72 ppm (with nuclear Overhauser effect spectroscopy correlations to an aromatic proton at 7.94 ppm) and a broad singlet at 6.08 ppm for the amino group. X-ray crystallography of synthetically derived 4-methyl-2-phenylquinazoline confirmed the structure, revealing hydrogen-bonded lattice networks involving the amino group hydrogens and nitrogen atoms of the quinazoline ring [1]. This discovery established microbial biosynthesis as a distinct origin for quinazoline alkaloids, previously known only as synthetic compounds or plant metabolites.
Table 1: Characterization of Streptomyces sp. GS DV232 and 4-Methyl-2-phenylquinazoline
Property | Detail |
---|---|
Source Organism | Streptomyces sp. GS DV232 |
Isolation Habitat | Leaves of Filipendula palmata (Traditional Chinese Medicine plant) |
Taxonomic Affiliation | Streptomyces zaomyceticus or S. venezuelae (16S rDNA analysis) |
Metabolite Yield | 2 mg/L in liquid culture |
Molecular Formula | C₉H₉N₃ |
Key NMR Signals | 2.72 ppm (CH₃), 7.94 ppm (aromatic H), 6.08 ppm (NH₂) |
Structural Confirmation | X-ray crystallography |
The biosynthesis of 4-methyl-2-phenylquinazoline in Streptomyces sp. GS DV232 is fundamentally linked to the shikimate pathway, which channels carbon from primary metabolism into aromatic compounds. This pathway converts erythrose-4-phosphate (from the pentose phosphate pathway) and phosphoenolpyruvate (from glycolysis) into chorismate, the precursor of aromatic amino acids and numerous alkaloids [2] [6]. In Streptomyces sp. GS DV232, isotopic labeling experiments demonstrated that glycerol—a precursor to both phosphoenolpyruvate and erythrose-4-phosphate—is efficiently incorporated into the quinazoline skeleton. Specifically, ¹³C₃-glycerol feeding resulted in distinct ¹³C-¹³C coupling patterns observed in ¹³C-NMR spectra between positions C-5/C-6/C-7 and C-4a/C-8a of the quinazoline ring. This confirmed intact glycerol utilization via the shikimate pathway without carbon scrambling [1]. The methyl group at C-4 (C-9) also showed enrichment, though its origin was distinct from methionine, as [methyl-¹³C]methionine feeding did not label this position. This contrasts with many plant quinazoline alkaloids (e.g., arborine or vasicine), where methionine commonly donates methyl groups [1] [7].
Feeding experiments with isotopically labeled compounds were critical for mapping the biosynthetic route to 4-methyl-2-phenylquinazoline:
Table 2: Isotopic Labeling Patterns in 4-Methyl-2-phenylquinazoline Biosynthesis
Precursor Fed | Isotope Incorporation Site | Key Evidence |
---|---|---|
¹³C₃-Glycerol | C-5, C-6, C-7, C-4a, C-8a, C-9 (CH₃) | ¹³C-¹³C couplings in ring; C-9 enrichment |
[methyl-¹³C]Methionine | No significant labeling | Absence of ¹³C signal at C-9 |
¹⁵N₂-Urea | NH₂-10 (14% enrichment); weak N-1/N-3 | ¹H-NMR shift (6.07 ppm; ¹JNH = 88.5 Hz); HMBC N-3 to CH₃ |
4-Methyl-2-phenylquinazoline exhibits distinct biosynthetic features compared to plant quinazoline alkaloids:
Table 3: Microbial vs. Plant Quinazoline Alkaloid Biosynthesis
Feature | 4-Methyl-2-phenylquinazoline (Microbial) | Plant Quinazolines (e.g., Vasicine/Arborine) |
---|---|---|
Core Precursors | Anthranilic acid (via tryptophan catabolism); urea | Anthranilic acid; phenylalanine/or proline |
C-4 Methyl Source | Glycerol (via shikimate) | S-Adenosylmethionine (methionine) |
Key Pathway Enzymes | Tryptophan-2,3-dioxygenase; ketohydroxyglutarate aldolase | Cytochrome P450s; N-methyltransferases |
Structural Complexity | Simple bicyclic structure | Polycyclic (e.g., rutecarpine) or glycosylated forms |
Glycosylation | Absent | Common (e.g., vasicinone-1-O-β-D-glucopyranoside) |
This comparative analysis underscores the evolutionary divergence in quinazoline assembly, with microbial pathways exploiting tryptophan degradation and shikimate-derived precursors, while plants utilize direct anthranilate incorporation and advanced oxidative tailoring [1] [7] [8].
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